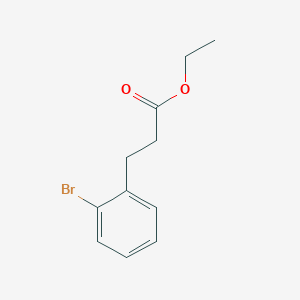

Ethyl 3-(2-bromophenyl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(2-bromophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKICRDRBPPOQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442513 | |

| Record name | Ethyl 3-(2-bromophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135613-33-1 | |

| Record name | Ethyl 3-(2-bromophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of Ethyl 3-(2-bromophenyl)propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-(2-bromophenyl)propanoate, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimentally verified spectra in public databases, this guide presents predicted data based on the analysis of analogous compounds. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of structurally related compounds, including ethyl 3-phenylpropanoate and various brominated aromatic esters.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.55 | Doublet | 1H | Ar-H |

| ~7.25-7.35 | Multiplet | 2H | Ar-H |

| ~7.10 | Multiplet | 1H | Ar-H |

| 4.15 | Quartet | 2H | -OCH₂CH₃ |

| 3.15 | Triplet | 2H | Ar-CH₂- |

| 2.70 | Triplet | 2H | -CH₂-COO- |

| 1.25 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~172.5 | C=O (Ester) |

| ~140.0 | Ar-C (quaternary, C-Br) |

| ~133.0 | Ar-CH |

| ~131.0 | Ar-CH |

| ~128.5 | Ar-CH |

| ~127.5 | Ar-CH |

| ~124.5 | Ar-C (quaternary) |

| ~60.5 | -OCH₂CH₃ |

| ~35.0 | Ar-CH₂- |

| ~30.0 | -CH₂-COO- |

| ~14.0 | -OCH₂CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2980, ~2940 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | C=O (Ester) stretch |

| ~1590, ~1470 | Medium-Weak | Aromatic C=C stretch |

| ~1180 | Strong | C-O (Ester) stretch |

| ~750 | Strong | C-Br stretch, ortho-disubstituted benzene C-H bend |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 258/256 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 213/211 | Medium | [M - OCH₂CH₃]⁺ |

| 185/183 | Medium | [M - COOCH₂CH₃]⁺ |

| 171/169 | High | [C₇H₆Br]⁺ |

| 104 | Medium | [C₈H₈]⁺ (from rearrangement) |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for aromatic esters and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse sequence

-

Acquisition Parameters:

-

Spectral Width: 16 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 1 second

-

Number of Scans: 16-32

-

-

Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Acquisition Parameters:

-

Spectral Width: 240 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 512-1024

-

-

Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

-

As this compound is expected to be a liquid at room temperature, a neat (thin film) sample is appropriate.

-

Place one drop of the neat liquid onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to create a thin, uniform film.

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

-

Mode: Transmission

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty sample compartment should be acquired prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: Standard non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium

-

Mass Analysis:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 40-400

-

Source Temperature: 230 °C

Visualizations

The following diagrams illustrate the logical relationships in spectroscopic analysis and a typical experimental workflow.

Caption: Logical flow from sample synthesis to structural elucidation.

Caption: Step-by-step workflow for obtaining spectroscopic data.

Technical Guide: Ethyl 3-(2-bromophenyl)propanoate (CAS 135613-33-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2-bromophenyl)propanoate, with CAS number 135613-33-1, is a substituted benzene derivative. Structurally, it is the ethyl ester of 3-(2-bromophenyl)propanoic acid. This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. Notably, its precursor, 3-(2-bromophenyl)propionic acid, is recognized as an important intermediate in the pharmaceutical industry, suggesting that this compound plays a role in the development of medicinal compounds.[1][2] This guide provides a comprehensive overview of its chemical properties, reliable suppliers, and a detailed look into its synthesis.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 135613-33-1 | Thermo Scientific Chemicals |

| IUPAC Name | This compound | Thermo Scientific Chemicals |

| Synonyms | 3-(2-BROMO-PHENYL)-PROPIONIC ACID ETHYL ESTER, ethyl 3-2-bromophenyl propanoate | Molbase, Thermo Scientific Chemicals |

| Molecular Formula | C₁₁H₁₃BrO₂ | Thermo Scientific Chemicals |

| Molecular Weight | 257.127 g/mol | Thermo Scientific Chemicals |

| Boiling Point | 299.382 °C at 760 mmHg | Molbase |

| Flash Point | 134.862 °C | Molbase |

| Density | 1.343 g/cm³ | Molbase |

| Refractive Index | 1.53 | Molbase |

| Vapor Pressure | 0.001 mmHg at 25 °C | Molbase |

| MDL Number | MFCD07772962 | Thermo Scientific Chemicals |

| InChI Key | ZKICRDRBPPOQLM-UHFFFAOYSA-N | Thermo Scientific Chemicals |

| SMILES | CCOC(=O)CCC1=CC=CC=C1Br | Thermo Scientific Chemicals |

Synthesis and Experimental Protocol

Synthesis of 3-(2-bromophenyl)propionic acid (Precursor)

The patented method involves a one-pot reaction starting from 2-bromobenzaldehyde.[1][2]

Reactants:

-

2-bromobenzaldehyde

-

Isopropylidene malonate

-

Triethylamine

-

Formic acid

-

Hydrochloric acid

-

Ethyl acetate (for purification)

-

n-heptane (for purification)

Experimental Procedure:

-

Reaction Setup: In a suitable reactor, triethylamine is added, and formic acid is slowly introduced while maintaining the temperature between 15-40 °C.

-

Addition of Reactants: Isopropylidene malonate and 2-bromobenzaldehyde are then added to the reaction mixture.

-

Reaction: The mixture is heated to 95-100 °C and stirred for 2-4 hours.

-

Work-up: After cooling, the reaction is quenched by the addition of water and concentrated hydrochloric acid. The crude product precipitates and is collected by filtration.

-

Purification: The crude 3-(2-bromophenyl)propionic acid is purified by recrystallization from a mixture of ethyl acetate and n-heptane.

Esterification to this compound

The resulting 3-(2-bromophenyl)propionic acid can be converted to its ethyl ester via Fischer esterification.

Reactants:

-

3-(2-bromophenyl)propionic acid

-

Ethanol (in excess)

-

A strong acid catalyst (e.g., sulfuric acid)

Experimental Procedure:

-

Reaction Setup: 3-(2-bromophenyl)propionic acid is dissolved in an excess of ethanol.

-

Catalysis: A catalytic amount of concentrated sulfuric acid is added to the solution.

-

Reaction: The mixture is heated under reflux for several hours to drive the equilibrium towards the ester product.

-

Work-up: After the reaction is complete, the excess ethanol is removed by distillation. The residue is then neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., diethyl ether).

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is evaporated to yield the final product, this compound.

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound, starting from 2-bromobenzaldehyde.

Caption: Synthesis workflow for this compound.

Applications in Research

Based on available literature and patents, this compound is primarily classified as a chemical intermediate. Its precursor is noted as an important intermediate for pharmaceuticals.[1][2] This indicates that the primary application of this compound is in the multi-step synthesis of biologically active molecules. However, specific details of the final products synthesized from this intermediate and their biological activities or associated signaling pathways are not extensively documented in publicly accessible research.

Suppliers

A number of chemical suppliers offer this compound, typically with purities of 95-98%. The following table lists some of the known suppliers.

| Supplier | Purity | Available Quantities |

| Thermo Scientific Chemicals | 98% | Gram to kilogram scales |

| AB Chemicals Inc. | 95% | Gram to kilogram scales |

| Molbase | Varies by supplier | Gram to kilogram scales |

| Echemi | Varies by supplier | Gram to kilogram scales |

| Guidechem | Varies by supplier | Gram to kilogram scales |

Disclaimer: This information is for research and development purposes only. Please consult the safety data sheet (SDS) from the supplier before handling this chemical.

References

Molecular structure and formula of Ethyl 3-(2-bromophenyl)propanoate

An In-depth Technical Guide to Ethyl 3-(2-bromophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted benzene derivative with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. This document provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthesis route with detailed experimental protocols, and potential applications based on related compounds. Due to the limited availability of data for this specific compound, information from closely related isomers and analogues is referenced to provide a comprehensive profile.

Molecular Structure and Formula

This compound is an organic compound featuring a benzene ring substituted with a bromine atom at the ortho position and a 3-ethoxy-3-oxopropyl group.

-

IUPAC Name: this compound[1]

-

SMILES: CCOC(=O)CCC1=CC=CC=C1Br[1]

-

Synonyms: ethyl 3-(2-bromophenyl)propionate, 3-(2-bromophenyl)propionic acid ethyl ester, benzenepropanoic acid, 2-bromo-, ethyl ester[1]

Physicochemical Properties

Quantitative data for this compound is not widely available. The following table includes data for the closely related isomer, ethyl 3-(4-bromophenyl)propanoate, for comparative purposes and should be used with caution as ortho and para isomers can have significantly different physical properties.

| Property | Value | Notes |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1][2] |

| Molecular Weight | 257.13 g/mol | [1][2] |

| Appearance | Data not available | Data for the 4-bromo isomer is a colorless to pale yellow liquid or solid.[4] |

| Boiling Point | Data not available | For 4-bromo isomer: 154-156 °C at 4 Torr.[4] |

| Melting Point | Data not available | |

| Density | Data not available | For 4-bromo isomer: 1.343 g/cm³.[4] |

| Solubility | Data not available | Expected to be soluble in organic solvents like ethanol and dimethylformamide and insoluble in water.[4] |

Spectral Data

Synthesis and Experimental Protocols

A plausible and efficient synthesis route for this compound involves a two-step process:

-

Step 1: Synthesis of the precursor, 3-(2-bromophenyl)propanoic acid, from 2-bromobenzaldehyde.

-

Step 2: Fischer esterification of 3-(2-bromophenyl)propanoic acid to yield the final ethyl ester product.

Experimental Protocol 1: Synthesis of 3-(2-bromophenyl)propanoic acid

This protocol is adapted from a patented industrialized method.[5][6]

Materials:

-

2-bromobenzaldehyde

-

Isopropylidene malonate (Meldrum's acid)

-

Triethylamine

-

Formic acid

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

n-Heptane

-

Water

Procedure:

-

To a reaction flask, add triethylamine (5.2 equivalents).

-

While maintaining the temperature between 15-40°C, slowly add formic acid (13.2 equivalents).

-

To the resulting clear solution, add isopropylidene malonate (1.1 equivalents) and 2-bromobenzaldehyde (1.0 equivalent).

-

Heat the reaction mixture to 95-100°C and stir for 2-4 hours.

-

Monitor the reaction by a suitable chromatographic method (e.g., TLC or GC) until completion.

-

Cool the mixture to 20-35°C.

-

Quench the reaction by adding water, followed by concentrated hydrochloric acid to acidify the mixture.

-

Stir for 2-3 hours at 15-35°C, which should result in the precipitation of the crude product.

-

Filter the crude 3-(2-bromophenyl)propanoic acid and dry.

-

For purification, dissolve the crude product in ethyl acetate, then add n-heptane to precipitate impurities. Filter the solution and concentrate the filtrate. Add n-heptane again to the concentrated filtrate to crystallize the pure product.

-

Filter the purified product and dry under vacuum at 45-50°C.

Experimental Protocol 2: Esterification of 3-(2-bromophenyl)propanoic acid

This is a general Fischer esterification protocol.

Materials:

-

3-(2-bromophenyl)propanoic acid (from Step 1)

-

Absolute ethanol (large excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane or diethyl ether

Procedure:

-

Dissolve 3-(2-bromophenyl)propanoic acid (1.0 equivalent) in a large excess of absolute ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structural motifs are present in molecules with significant biological activity and utility in materials science.

-

Pharmaceutical Intermediate: Brominated aromatic compounds are valuable precursors in medicinal chemistry. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular complexity. This makes this compound a potential starting material for the synthesis of novel drug candidates.

-

PROTAC Linkers: The related compound, Ethyl 3-(4-bromophenyl)propanoate, is identified as a PROTAC (Proteolysis Targeting Chimera) linker.[7] PROTACs are an emerging therapeutic modality designed to degrade specific proteins. It is plausible that the ortho-isomer could also be explored for similar applications in the design of novel PROTACs.

-

Materials Science: The bromophenyl group can be used to modify the properties of polymers, such as increasing the refractive index or providing a site for further functionalization. Related compounds are used as precursors for functional monomers in polymerization reactions.[8]

Safety and Handling

-

General Hazards: Assumed to be harmful if swallowed and may cause skin and eye irritation.[4]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

In case of exposure:

-

Skin contact: Wash off immediately with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Disclaimer: This information is provided for guidance only and is based on data for structurally related compounds. A full risk assessment should be conducted before handling this chemical.

References

- 1. Ethyl 3-(2-bromophenyl)propionate, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. This compound [oakwoodchemical.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]

- 6. CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

Unlocking a Versatile Building Block: A Technical Guide to the Research Applications of Ethyl 3-(2-bromophenyl)propanoate

For Immediate Release

Shanghai, China – December 25, 2025 – Ethyl 3-(2-bromophenyl)propanoate, a substituted aromatic carboxylic acid ester, is emerging as a significant and versatile intermediate in the landscape of organic synthesis, with profound implications for drug discovery and development. This technical guide provides an in-depth overview of its synthesis, properties, and, most importantly, its potential research applications, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Core Chemical Properties and Synthesis

This compound is characterized by the presence of a bromine atom on the phenyl ring, ortho to a three-carbon ester chain. This specific arrangement of functional groups makes it an attractive starting material for a variety of chemical transformations.

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.13 g/mol |

| CAS Number | 135613-33-1 |

| Appearance | Typically a liquid |

While specific, detailed experimental protocols for the direct synthesis of this compound are not extensively documented in readily available peer-reviewed literature, its synthesis can be reliably achieved through standard and well-established organic chemistry methodologies.

Experimental Protocol: Fischer Esterification of 3-(2-bromophenyl)propionic acid

A common and effective method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-(2-bromophenyl)propionic acid.

Materials:

-

3-(2-bromophenyl)propionic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-(2-bromophenyl)propionic acid in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography to obtain the pure ester.

The precursor, 3-(2-bromophenyl)propionic acid, can be synthesized via a one-pot reaction starting from 2-bromobenzaldehyde, involving a condensation reaction with a malonic acid equivalent, followed by reduction, hydrolysis, and decarboxylation[1].

Key Research Application: A Gateway to Bioactive Heterocycles

The primary and most significant research application of this compound lies in its role as a precursor for the synthesis of complex heterocyclic scaffolds, which are central to many biologically active molecules. The presence of the bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Synthesis of Tetrahydroquinoline Derivatives for Anticancer Research

One of the most promising applications is in the synthesis of tetrahydroquinoline derivatives, a class of compounds known for a wide range of pharmacological activities, including anticancer properties. The general synthetic strategy involves the transformation of this compound into a suitable precursor that can undergo intramolecular cyclization.

The synthesis of these potentially bioactive molecules can be envisioned through a multi-step sequence:

-

Carbon-Carbon Bond Formation: The bromine atom on this compound serves as an excellent electrophile in palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid introduces a new carbon-carbon bond, leading to biaryl or styrenyl derivatives.

-

Sonogashira Coupling: Coupling with a terminal alkyne provides access to aryl-alkyne structures.

-

Heck Coupling: Reaction with an alkene can be used to form substituted stilbene-like derivatives.

-

-

Introduction of a Nitrogen Moiety: Following the cross-coupling reaction, a nitrogen-containing functional group is introduced. This can be achieved through various synthetic transformations, such as nitration of the aromatic ring followed by reduction to an amine.

-

Intramolecular Cyclization: The key step involves an intramolecular reaction to form the tetrahydroquinoline ring system. For example, a reductive amination followed by an intramolecular SNAr reaction can be employed to construct the heterocyclic core.

-

Further Functionalization and Biological Evaluation: The resulting tetrahydroquinoline scaffold can be further modified to create a library of compounds for screening against various cancer cell lines and to study their effects on specific signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

Potential in Palladium-Catalyzed Cross-Coupling Reactions

The versatility of this compound as a synthetic building block is largely attributed to its suitability as a substrate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures from simpler precursors.

Experimental Considerations for Cross-Coupling Reactions

General Protocol for a Suzuki-Miyaura Coupling:

Materials:

-

This compound

-

Aryl or vinyl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound, the boronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

-

Purify the residue by column chromatography to obtain the coupled product.

Similar protocols can be adapted for Heck and Sonogashira couplings by selecting the appropriate coupling partner, catalyst system, and reaction conditions.

Conclusion and Future Outlook

This compound is a valuable and versatile building block with significant potential in the synthesis of complex organic molecules, particularly for applications in drug discovery and medicinal chemistry. Its ability to readily participate in palladium-catalyzed cross-coupling reactions makes it an ideal starting material for the construction of diverse molecular scaffolds, including the promising class of tetrahydroquinoline derivatives with potential anticancer activity. As the demand for novel therapeutics continues to grow, the strategic use of such well-designed synthetic intermediates will undoubtedly play a crucial role in the advancement of pharmaceutical research. Further exploration of the reaction scope of this compound is warranted to unlock its full potential in the synthesis of a broader range of bioactive molecules.

References

Literature review of Ethyl 3-(2-bromophenyl)propanoate studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of Ethyl 3-(2-bromophenyl)propanoate, summarizing its synthesis, spectroscopic properties, and potential applications. While direct biological studies on this specific compound are limited in the currently available literature, this guide offers detailed experimental protocols for its synthesis based on established methods for related compounds, along with a comparative analysis of spectroscopic data.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process: the synthesis of the precursor 3-(2-bromophenyl)propionic acid, followed by its esterification.

Step 1: Synthesis of 3-(2-bromophenyl)propionic acid

A patented method describes the synthesis of 3-(2-bromophenyl)propionic acid from 2-bromobenzaldehyde. This "one-pot" reaction involves a condensation, reduction, hydrolysis, and decarboxylation sequence.[1]

Experimental Protocol:

-

Reaction: In a suitable reactor, 2-bromobenzaldehyde is reacted with isopropylidene malonate in a triethylamine formate system. This is followed by hydrolysis and decarboxylation, and subsequent acidification with hydrochloric acid to yield the crude 3-(2-bromophenyl)propionic acid.

-

Purification: The crude product is purified by recrystallization from an ethyl acetate-n-heptane solvent system.[1]

-

Yield: The reported yield of pure 3-(2-bromophenyl)propionic acid is approximately 73-75%.[1]

Synthesis of 3-(2-bromophenyl)propionic acid

Caption: Synthesis of the precursor acid.

Step 2: Fischer Esterification to this compound

The synthesized 3-(2-bromophenyl)propionic acid can be converted to its ethyl ester via Fischer esterification. This is a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3][4][5][6]

General Experimental Protocol (Fischer Esterification):

-

Reaction: 3-(2-bromophenyl)propionic acid is dissolved in an excess of absolute ethanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid generated in situ from acetyl chloride, is added. The mixture is then refluxed for a period of 1-5 hours.[2][7] The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: After cooling, the reaction mixture is concentrated. The residue is then dissolved in an organic solvent like diethyl ether and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude ester can be further purified by vacuum distillation or column chromatography.

Fischer Esterification Workflow

Caption: General workflow for esterification.

Spectroscopic Data

Predicted Spectroscopic Data

| Data Type | Predicted Values/Characteristics |

| 1H NMR | * Aromatic protons (4H): Multiplet in the range of δ 7.0-7.6 ppm. * -OCH2CH3 (2H): Quartet around δ 4.1 ppm. * -CH2-Ar (2H): Triplet around δ 3.0 ppm. * -CH2-COO- (2H): Triplet around δ 2.7 ppm. * -OCH2CH3 (3H): Triplet around δ 1.2 ppm. |

| 13C NMR | * C=O: ~172 ppm. * Aromatic C-Br: ~124 ppm. * Other aromatic carbons: 127-140 ppm. * -OCH2-: ~61 ppm. * -CH2-Ar: ~35 ppm. * -CH2-COO-: ~30 ppm. * -CH3: ~14 ppm. |

| Mass Spec (EI) | * Molecular Ion (M+): Expected at m/z 256 and 258 in an approximate 1:1 ratio due to the presence of bromine isotopes (79Br and 81Br). * Key Fragments: Loss of the ethoxy group (-OCH2CH3) to give a fragment at m/z 211/213. Loss of the ethyl group (-CH2CH3). Benzyl-type cation at m/z 169/171. |

| IR Spectroscopy | * C=O stretch (ester): Strong absorption around 1735 cm-1. * C-O stretch (ester): Strong absorption in the range of 1150-1250 cm-1. * C-H stretch (aromatic): Above 3000 cm-1. * C-H stretch (aliphatic): Below 3000 cm-1. * C-Br stretch: In the fingerprint region, typically below 700 cm-1. |

Comparative Spectroscopic Data of Related Compounds

The following table summarizes available spectroscopic data for compounds structurally related to this compound, which can serve as a reference for experimental analysis.

| Compound | 1H NMR (CDCl3, 300 MHz) | 13C NMR (CDCl3, 75 MHz) | Mass Spec (m/z) |

| Ethyl (Z)-3-(2-bromophenyl)prop-2-enoate | Not available | Not available | Molecular Ion: 254/256 (inferred)[8] |

| A syncarpamide analogue containing a 2-bromophenyl group | δ 7.68–7.20 (m, Ar-H), 6.46 (d), 6.36 (d), 5.99 (d), 4.65 (d), 4.33–4.22 (m), 3.05 (dd), 2.92 (dd)[9] | δ 166.7, 165.0, 144.1, 140.0, 136.8, 136.2, 133.4, 132.6, 130.8, 130.5, 130.4, 130.3, 129.3, 128.8, 126.9, 123.1, 123.0, 121.8, 118.8, 65.0, 50.1, 37.6[9] | [M+H]+: 568.0123 (for a larger molecule containing the substructure)[9] |

Biological Activity and Potential Applications

Currently, there is a notable absence of published studies directly investigating the biological activity of this compound. However, the structural motif of a substituted phenylpropanoate is present in various compounds of interest in medicinal chemistry. For instance, the 4-bromo isomer, ethyl 3-(4-bromophenyl)propanoate, is utilized as a PROTAC (Proteolysis Targeting Chimera) linker, suggesting a potential application for such structures in the development of targeted protein degraders.[10]

Furthermore, studies on halogen-substituted phenyl acetic acid derivatives of progesterone have demonstrated that the position of the halogen atom on the phenyl ring can significantly influence the binding affinity to progesterone receptors, indicating the potential for such substitutions to modulate biological activity.[11]

Given the reactivity of the bromine atom, this compound could also serve as a versatile intermediate in the synthesis of more complex molecules through cross-coupling reactions, opening avenues for its use in the generation of compound libraries for drug discovery screening.

Logical Relationship for Potential Drug Discovery Application

Caption: Potential role in drug discovery.

Conclusion

This compound is a readily synthesizable compound with potential as a building block in medicinal chemistry and materials science. While direct biological data is currently lacking, its structural features and the known applications of related compounds suggest that it could be a valuable intermediate for the development of novel therapeutic agents. Further research is warranted to explore the biological profile of this compound and its derivatives. This guide provides a solid foundation for researchers interested in the synthesis and potential applications of this compound.

References

- 1. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]

- 2. cerritos.edu [cerritos.edu]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. praxilabs.com [praxilabs.com]

- 6. athabascau.ca [athabascau.ca]

- 7. Ethyl 3-phenylpropionate synthesis - chemicalbook [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Ethyl 3-(2-bromophenyl)propanoate: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for Ethyl 3-(2-bromophenyl)propanoate (CAS No. 135613-33-1). The information presented is intended to support laboratory professionals in the safe and effective use of this compound in research and development settings.

Chemical and Physical Properties

This compound is a substituted aromatic ester. While specific experimental data for this compound is limited, the following table summarizes its key known properties.

| Property | Value |

| CAS Number | 135613-33-1 |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol |

| Appearance | Not specified (likely a liquid or solid) |

| Boiling Point | Not determined |

| Melting Point | Not determined |

| Solubility | Not determined |

Safety and Hazard Information

General Hazards of Halogenated Aromatic Compounds:

-

Toxicity: Halogenated hydrocarbons can be toxic upon inhalation and ingestion. [1]* Irritation: May cause skin and eye irritation.

-

Environmental Hazard: Should not be released into the environment.

Precautionary Phrases (General for Halogenated Aromatic Esters):

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Safe Handling Procedures

Due to the lack of specific data, stringent adherence to standard laboratory safety protocols for handling potentially hazardous chemicals is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is non-negotiable when handling this compound. [2]

| Protection Type | Recommended Equipment | Rationale |

|---|---|---|

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against potential splashes and vapors. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation. |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood. [3][4]If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of potentially harmful vapors. |

Engineering Controls

-

Ventilation: All work with this compound must be performed in a properly functioning laboratory chemical fume hood. [3][4]* Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the work area.

General Handling Workflow

The following workflow outlines the general steps for safely handling this compound in a laboratory setting.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage

-

Store containers in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. [3]* Keep containers tightly closed when not in use.

-

Store in a designated area for halogenated compounds, segregated from incompatible materials such as strong oxidizing agents, acids, and bases.

Disposal

-

Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste in a designated and properly labeled container. [1][2]* Disposal Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of down the drain. [1]

Experimental Protocols

Hypothetical Synthesis Workflow:

Applications in Drug Development

Currently, there is no specific information in the public domain detailing the direct application of this compound in drug development or its interaction with specific signaling pathways. As a substituted aromatic ester, it holds potential as a building block or intermediate in the synthesis of more complex pharmaceutical compounds. The bromo- and ester- functionalities allow for a variety of chemical transformations, making it a potentially versatile scaffold for medicinal chemistry research. Further investigation is required to elucidate its specific roles and mechanisms of action.

Toxicological Information

No specific toxicological studies for this compound were identified. However, brominated flame retardants (BFRs), a broad class of brominated organic compounds, have been studied for their potential environmental and health risks, including persistence, bioaccumulation, and potential toxicity. [4]Some studies have also pointed to the endocrine-disrupting effects of certain brominated compounds. Given the lack of specific data, this compound should be handled as if it were toxic.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory personnel must consult the specific SDS for any chemical before use and adhere to all institutional and regulatory safety guidelines. The absence of a warning does not imply that a substance is safe.

References

Discovery and history of Ethyl 3-(2-bromophenyl)propanoate

A Comprehensive Technical Guide to Ethyl 3-(2-bromophenyl)propanoate: Availability, Purity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2-bromophenyl)propanoate is a valuable chemical intermediate with applications in organic synthesis and medicinal chemistry. Its structure, featuring a brominated phenyl ring and an ethyl ester moiety, makes it a versatile building block for the synthesis of more complex molecules, including pharmacologically active compounds. This technical guide provides a detailed overview of the commercial availability and purity of this compound, along with a comprehensive experimental protocol for its synthesis. Furthermore, it outlines analytical methodologies for purity assessment and explores its potential applications in drug development, supported by workflow diagrams.

Commercial Availability and Purity

This compound is readily available from several chemical suppliers. The typical purity of the commercially available compound is ≥95%, with many suppliers offering grades of 98% purity.[1] Below is a summary of representative commercial sources and their stated purities.

| Supplier | Purity |

| Thermo Scientific Chemicals | 98%[2] |

| Oakwood Chemical | 98%[3] |

| AOBChem | 95%[1] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process:

-

Synthesis of 3-(2-bromophenyl)propionic acid: This precursor is synthesized from 2-bromobenzaldehyde via a one-pot condensation, reduction, hydrolysis, and decarboxylation sequence.[4]

-

Fischer Esterification: The resulting carboxylic acid is then esterified with ethanol in the presence of an acid catalyst to yield the final product.[5][6]

Experimental Protocol: Synthesis of 3-(2-bromophenyl)propionic acid

This protocol is adapted from a patented industrial synthesis method.[4]

Materials:

-

2-bromobenzaldehyde

-

Isopropylidene malonate (Meldrum's acid)

-

Triethylamine

-

Formic acid

-

Hydrochloric acid

-

Ethyl acetate

-

n-Heptane

Procedure:

-

In a suitable reaction vessel, a triethylamine-formic acid system is prepared.

-

To this system, add 2-bromobenzaldehyde and isopropylidene malonate.

-

The reaction mixture is heated to facilitate condensation, reduction, hydrolysis, and decarboxylation in a one-pot manner.

-

After the reaction is complete, the mixture is cooled and then acidified with hydrochloric acid to precipitate the crude 3-(2-bromophenyl)propionic acid.

-

The crude product is collected by filtration.

-

Purification: The crude acid is dissolved in ethyl acetate, and n-heptane is added to crystallize out impurities. The filtrate is then concentrated, and n-heptane is added again to crystallize the purified 3-(2-bromophenyl)propionic acid. The purified product is collected by filtration and dried under vacuum.[4][7]

Experimental Protocol: Fischer Esterification

This is a general protocol for Fischer esterification that can be applied to 3-(2-bromophenyl)propionic acid.[5][6][8][9]

Materials:

-

3-(2-bromophenyl)propionic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate (for extraction)

Procedure:

-

In a round-bottom flask, dissolve 3-(2-bromophenyl)propionic acid in a large excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

The mixture is heated to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Analytical Methods for Purity Determination

The purity of this compound is typically determined using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the analysis of this compound and related arylpropionic acid derivatives.[10][11][12]

Illustrative HPLC Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with a phosphate buffer (e.g., pH 3) or formic acid. A gradient elution may be necessary to separate impurities. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220-260 nm) |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Sample Preparation:

A stock solution of the sample is prepared in a suitable solvent like acetonitrile or methanol and then diluted to an appropriate concentration for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the purity assessment and identification of this compound and any volatile impurities.[13][14][15][16]

Illustrative GC-MS Parameters:

| Parameter | Condition |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). |

| Injector Temperature | 250 °C |

| Oven Program | A temperature gradient program, for example, starting at 50 °C, holding for 2 minutes, then ramping up to 280 °C at 10 °C/min, and holding for 5 minutes. |

| Carrier Gas | Helium at a constant flow rate. |

| MS Detector | Electron Ionization (EI) at 70 eV. |

| Mass Range | 50-500 amu. |

Applications in Drug Development

The bromophenyl moiety in this compound serves as a key functional handle for various chemical transformations, making it a valuable building block in the synthesis of pharmaceutical agents. Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[17] Furthermore, brominated aromatic compounds are frequently utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to construct more complex molecular architectures.

Derivatives of bromophenyl compounds have shown a wide range of pharmacological activities and are used in the development of new therapeutic agents, including kinase inhibitors.[18] The presence of the bromine atom allows for the introduction of diverse functionalities, which can modulate the biological activity of the target molecule.

Below is a diagram illustrating the logical workflow for the synthesis of this compound and its potential application as a synthetic intermediate.

The following diagram illustrates a general workflow for the quality control and purity analysis of synthesized this compound.

References

- 1. aobchem.com [aobchem.com]

- 2. Ethyl 3-(2-bromophenyl)propionate, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. This compound [oakwoodchemical.com]

- 4. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. athabascau.ca [athabascau.ca]

- 7. CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 12. researchgate.net [researchgate.net]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as potent multiple receptor tyrosine kinase inhibitors: design, synthesis, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Tetrahydroquinoline Derivatives from Ethyl 3-(2-bromophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of ethyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, a derivative with potential biological activity, starting from ethyl 3-(2-bromophenyl)propanoate. The synthesis involves a two-step process: a Buchwald-Hartwig amination to introduce an amino group, followed by an intramolecular cyclization to form the tetrahydroquinoline core.

Introduction

This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its structure allows for the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions, making it a valuable building block in medicinal chemistry and drug discovery. This document outlines the synthesis of a tetrahydroquinoline derivative, a class of compounds known for a wide range of biological activities, including antifungal and antimicrobial properties.[1][2][3][4]

Synthetic Strategy

The overall synthetic strategy involves two key transformations:

-

Buchwald-Hartwig Amination: The bromo-substituent on the phenyl ring is replaced with an amino group using a palladium-catalyzed cross-coupling reaction with an ammonia surrogate or a primary amine.

-

Intramolecular Cyclization: The resulting ethyl 3-(2-aminophenyl)propanoate undergoes an intramolecular condensation to form the target ethyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate.

Reaction Workflow

Caption: Overall synthetic workflow from the starting material to the final tetrahydroquinoline derivative.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(2-aminophenyl)propanoate via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of this compound.

Materials:

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 257.12 | 1.0 | 257 mg |

| Benzophenone imine | 181.24 | 1.2 | 217 mg |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 18.3 mg |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 | 0.04 | 19.1 mg |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg |

| Toluene (anhydrous) | - | - | 5 mL |

| Hydrochloric acid (1 M aqueous) | - | - | 5 mL |

| Sodium bicarbonate (saturated aqueous) | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous magnesium sulfate | - | - | As needed |

| Ethyl acetate | - | - | For extraction |

| Hexanes | - | - | For extraction |

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), benzophenone imine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

-

Add anhydrous toluene (5 mL) to the flask.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Add 1 M aqueous HCl (5 mL) and stir vigorously for 1 hour to hydrolyze the imine.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford ethyl 3-(2-aminophenyl)propanoate.

Expected Yield: 70-85%

Protocol 2: Synthesis of Ethyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate via Intramolecular Cyclization

This protocol outlines the base-mediated intramolecular cyclization of ethyl 3-(2-aminophenyl)propanoate.

Materials:

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| Ethyl 3-(2-aminophenyl)propanoate | 193.23 | 1.0 | 193 mg |

| Sodium ethoxide (NaOEt) | 68.05 | 1.2 | 82 mg |

| Ethanol (anhydrous) | - | - | 10 mL |

| Hydrochloric acid (1 M aqueous) | - | - | As needed |

| Water | - | - | For workup |

| Ethyl acetate | - | - | For extraction |

| Brine | - | - | As needed |

| Anhydrous magnesium sulfate | - | - | As needed |

Procedure:

-

Dissolve ethyl 3-(2-aminophenyl)propanoate (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask.

-

Add sodium ethoxide (1.2 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-8 hours, monitoring the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Neutralize the mixture with 1 M aqueous HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield ethyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate.

Expected Yield: 60-75%

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

| Step | Reaction | Starting Material | Product | Key Reagents | Expected Yield (%) |

| 1 | Buchwald-Hartwig Amination | This compound | Ethyl 3-(2-aminophenyl)propanoate | Pd₂(dba)₃, XPhos, NaOtBu, Benzophenone imine | 70-85 |

| 2 | Intramolecular Cyclization | Ethyl 3-(2-aminophenyl)propanoate | Ethyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | NaOEt, Ethanol | 60-75 |

Potential Biological Activity and Mechanism of Action

Tetrahydroquinoline derivatives have been reported to exhibit a range of biological activities, including antifungal and antimicrobial effects.[1][2][3][4] The proposed mechanism of action for some antifungal quinoline derivatives involves the inhibition of essential cellular processes in fungi. For instance, some chalcone derivatives containing a 1,2,3,4-tetrahydroquinoline moiety have been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.[3] Inhibition of SDH disrupts cellular respiration and energy production, ultimately leading to fungal cell death.

Proposed Antifungal Mechanism of Action

Caption: Proposed mechanism of antifungal activity of certain tetrahydroquinoline derivatives via inhibition of succinate dehydrogenase.

Conclusion

The protocols provided herein offer a reliable pathway for the synthesis of ethyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate from this compound. This derivative belongs to a class of compounds with demonstrated biological potential, making it an interesting target for further investigation in drug discovery programs. The presented workflow and potential mechanism of action provide a solid foundation for researchers and scientists to explore the synthesis and biological evaluation of novel tetrahydroquinoline derivatives.

References

- 1. Antifungal activity of tetrahydroquinolines against some phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal activity of chalcone derivatives containing 1,2,3,4-tetrahydroquinoline and studies on them as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Ethyl 3-(2-bromophenyl)propanoate

Introduction

Ethyl 3-(2-bromophenyl)propanoate is an organic compound that may be utilized as an intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Accurate and precise quantification of this analyte is crucial for process control, quality assurance, and stability studies in research and drug development. This document provides detailed analytical methods for the quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) coupled with Mass Spectrometry (MS). The protocols are designed for researchers, scientists, and drug development professionals.

While specific validated methods for this compound are not extensively published, the following protocols have been adapted from established methods for structurally similar brominated aromatic esters and offer a robust starting point for method development and validation.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. It offers excellent quantitative performance, including high precision and accuracy.

Principle

The method involves injecting a sample solution into a liquid chromatograph, where it is passed through a column packed with a stationary phase. The components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase. A UV detector measures the absorbance of the analyte as it elutes from the column, and the resulting peak area is proportional to the concentration of the analyte.

Experimental Protocol

Instrumentation:

-

HPLC system with a pump (isocratic or gradient), autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions (Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

-

Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The ratio should be optimized to achieve a suitable retention time and peak shape.

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 30°C.[1]

-

Detection Wavelength: The UV spectrum of this compound should be determined to select the wavelength of maximum absorbance (λmax), likely in the range of 210-230 nm due to the phenyl ring.

-

Injection Volume: 10 µL.[1]

Standard Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at concentrations such as 1, 5, 10, 25, 50, and 100 µg/mL.[1]

Sample Preparation:

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile or the mobile phase).

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]

Quantification:

-

Inject the calibration standards and the sample solutions into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow

Caption: Workflow for the quantification of this compound using HPLC-UV.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.

Principle

The sample is vaporized and injected into a gas chromatograph, where it is carried by an inert gas (mobile phase) through a heated capillary column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis.

Experimental Protocol

Instrumentation:

-

Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

Chromatographic Conditions (Starting Point):

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Inlet Temperature: 250°C.

-

Injection Mode: Split injection (e.g., split ratio 20:1) to prevent column overloading.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 5 minutes. (This program should be optimized based on the retention time of the analyte).

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Characteristic ions for this compound should be determined from a full scan acquisition of a standard.

Standard Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a volatile organic solvent such as ethyl acetate or hexane in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in the same solvent (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Sample Preparation:

-

Dissolve the sample containing the analyte in the same solvent used for the standards.

-

If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.

-

Ensure the final sample is free of non-volatile residues.

Quantification:

-

Inject the calibration standards and the sample solutions.

-

Create a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standards.

-

Determine the concentration of the analyte in the sample from the calibration curve.

Experimental Workflow

Caption: Workflow for the quantification of this compound using GC-MS.

Data Presentation: Typical Performance Characteristics

The following table summarizes the typical performance characteristics of the proposed analytical methods for the quantification of aromatic esters similar to this compound. These values are intended for comparative purposes and should be established for the specific analyte and matrix during method validation.[1]

| Validation Parameter | HPLC-UV | GC-MS (SIM mode) |

| Linearity (R²) | > 0.999 | > 0.999 |

| Linear Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |

| Precision (% RSD) | < 2.0% | < 5.0% |

| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.02 µg/mL |

| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL |

| Specificity | High | Very High |

| Analysis Time per Sample | 10 - 15 minutes | 15 - 25 minutes |

Method Selection and Considerations

-

HPLC-UV is generally preferred for routine quality control due to its robustness, lower cost, and simpler operation. It is well-suited for analyzing samples with relatively high concentrations of the analyte.

-

GC-MS offers superior sensitivity and selectivity, making it ideal for trace analysis and for complex matrices where interferences may be present. The mass spectral data also provides definitive identification of the analyte.

For both methods, it is imperative to perform a full method validation according to ICH guidelines or other relevant regulatory standards to ensure the reliability of the results. This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

References

Application Notes and Protocols: Ethyl 3-(2-bromophenyl)propanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Ethyl 3-(2-bromophenyl)propanoate as a versatile building block in the synthesis of complex organic molecules, with a focus on the preparation of carbazole derivatives.

Introduction

This compound is a valuable bifunctional molecule in organic synthesis. The presence of both an ethyl ester and an aryl bromide moiety allows for a variety of chemical transformations. The aryl bromide can participate in numerous palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or used in condensation reactions. This combination of reactive sites makes this compound a key intermediate in the synthesis of polycyclic and heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science.

One of the primary applications of this building block is in the synthesis of carbazole and its derivatives. Carbazoles are a class of nitrogen-containing heterocycles that exhibit a wide range of biological activities and are found in numerous natural products and pharmaceutical agents. The synthesis of functionalized carbazoles is a significant area of research in drug discovery.

Application: Synthesis of Tetrahydrocarbazole Derivatives

A key application of precursors derived from this compound is the synthesis of tetrahydrocarbazoles. While direct intramolecular cyclization of this compound derivatives via reactions like the Heck reaction is a plausible route, a well-established and reliable method for constructing the tetrahydrocarbazole core is the Fischer indole synthesis. This protocol outlines the synthesis of a functionalized tetrahydrocarbazole, a common scaffold in medicinal chemistry.

Logical Workflow for Tetrahydrocarbazole Synthesis

The following diagram illustrates the logical progression from a phenylhydrazine derivative (which can be conceptually derived from this compound via amination and subsequent transformations) to the final tetrahydrocarbazole product via the Fischer indole synthesis.

Caption: Fischer Indole Synthesis Workflow.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate

This protocol describes the synthesis of a functionalized tetrahydrocarbazole via the Fischer indole synthesis, a classic and reliable method for constructing this heterocyclic system.

Reaction Scheme:

(2-Aminophenyl)hydrazine + Ethyl 2-oxocyclohexanecarboxylate → Ethyl 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate

Materials and Reagents:

-

(2-Aminophenyl)hydrazine

-

Ethyl 2-oxocyclohexanecarboxylate

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

To a solution of (2-aminophenyl)hydrazine (1.0 eq) in glacial acetic acid (5 mL per mmol of hydrazine) is added ethyl 2-oxocyclohexanecarboxylate (1.05 eq).

-

The reaction mixture is heated to reflux (approximately 118 °C) and stirred for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-water (50 mL).

-

The aqueous layer is neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

The resulting mixture is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Fractions containing the desired product are combined and the solvent is evaporated to afford Ethyl 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate as a solid.

Quantitative Data:

| Parameter | Value |

| Yield | Typically 70-85% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Varies with purity |

| ¹H NMR (CDCl₃) | Consistent with product structure |

| ¹³C NMR (CDCl₃) | Consistent with product structure |

| Mass Spec (ESI+) | m/z calculated for C₁₅H₁₇NO₂ [M+H]⁺ |

Potential Synthetic Pathway: Intramolecular Heck Reaction

While a direct literature protocol for the intramolecular Heck reaction of an enamine derivative of this compound was not identified, this pathway remains a highly plausible and modern approach to the synthesis of tetrahydrocarbazole cores. The general workflow for such a transformation is outlined below.

Caption: Plausible Intramolecular Heck Reaction Pathway.

This proposed pathway highlights the utility of this compound as a starting material for the construction of complex heterocyclic systems through modern catalytic methods. Further research and methods development in this area would be of significant interest to the scientific community.

Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified individuals in a properly equipped laboratory setting. Appropriate safety precautions should be taken at all times.

Application Notes and Protocols for Ethyl 3-(2-bromophenyl)propanoate in Specific Syntheses

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed insights and experimental protocols for the utilization of Ethyl 3-(2-bromophenyl)propanoate in various synthetic transformations. The focus is on its application in palladium-catalyzed intramolecular and intermolecular cross-coupling reactions, which are pivotal in the construction of complex carbocyclic and heterocyclic scaffolds relevant to drug discovery and materials science.

Intramolecular Heck Reaction: Synthesis of a Dihydronaphthalene Derivative

The intramolecular Heck reaction of a derivative of this compound provides a powerful method for the construction of a six-membered ring system, leading to the formation of ethyl 1-methyl-1,2-dihydronaphthalene-2-carboxylate. This transformation proceeds via a 6-endo-trig cyclization pathway.

Reaction Mechanism:

The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) catalyst. The resulting arylpalladium(II) complex then undergoes an intramolecular migratory insertion of the tethered alkene. Subsequent β-hydride elimination from the newly formed alkylpalladium intermediate furnishes the dihydronaphthalene product and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue.

// Reactant reactant [label="Ethyl 3-(2-bromophenyl)prop-2-enoate\n(Derivative of this compound)"];